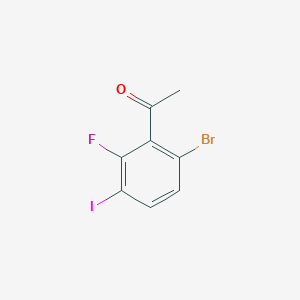
1-(6-Bromo-2-fluoro-3-iodophenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Bromo-2-fluoro-3-iodophenyl)ethanone is an organic compound that belongs to the class of halogenated aromatic ketones. This compound is characterized by the presence of bromine, fluorine, and iodine atoms attached to a phenyl ring, along with an ethanone group. The unique combination of these halogens makes it an interesting subject for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(6-Bromo-2-fluoro-3-iodophenyl)ethanone can be synthesized through several methods. One common approach involves the bromination of 2-fluoro-3-iodoacetophenone using bromine in the presence of a suitable solvent such as acetic acid . Another method includes the reaction of 6-bromo-2-fluoro-3-iodophenylboronic acid with an appropriate ethanone derivative under Suzuki-Miyaura coupling conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination and coupling reactions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the desired product. Stringent control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for optimizing the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(6-Bromo-2-fluoro-3-iodophenyl)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, fluorine, and iodine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The ethanone group can be oxidized to form carboxylic acids or reduced to form alcohols.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, and various organometallic compounds are commonly used.
Oxidation: Oxidizing agents like potassium permanganate and chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Major Products Formed
Substitution: Products include derivatives with different functional groups replacing the halogens.
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Applications De Recherche Scientifique
1-(6-Bromo-2-fluoro-3-iodophenyl)ethanone has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(6-Bromo-2-fluoro-3-iodophenyl)ethanone involves its interaction with specific molecular targets and pathways. The presence of multiple halogens allows for unique binding interactions with enzymes and receptors. The compound can inhibit or activate certain biochemical pathways, leading to its observed effects in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-1-phenylethanone
- 6-Bromo-2-fluoro-3-iodophenylboronic acid
- 1-(6-Bromo-3-fluoro-2-iodophenyl)ethanone
Uniqueness
1-(6-Bromo-2-fluoro-3-iodophenyl)ethanone is unique due to its specific combination of bromine, fluorine, and iodine atoms This unique halogenation pattern imparts distinct chemical reactivity and biological activity compared to other similar compounds
Propriétés
Formule moléculaire |
C8H5BrFIO |
|---|---|
Poids moléculaire |
342.93 g/mol |
Nom IUPAC |
1-(6-bromo-2-fluoro-3-iodophenyl)ethanone |
InChI |
InChI=1S/C8H5BrFIO/c1-4(12)7-5(9)2-3-6(11)8(7)10/h2-3H,1H3 |
Clé InChI |
CMOHSUDPMDBTJH-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C=CC(=C1F)I)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1R,2R)-2-Hydroxy-1-methyl-2-phenylethyl]-N-methylformamide](/img/structure/B13432860.png)
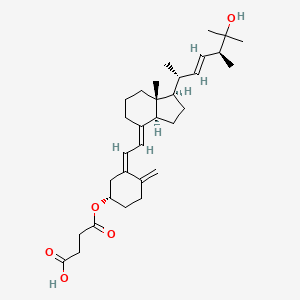
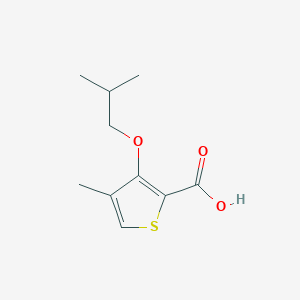
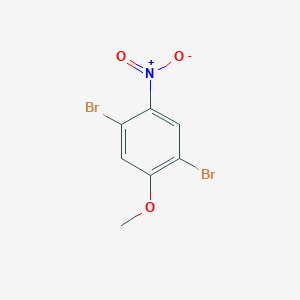
![9-[(1R,6R,8R,9R,10R,15R,17R,18R)-17-(6-aminopurin-9-yl)-9,18-difluoro-3,12-dihydroxy-3,12-bis(sulfanylidene)-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one](/img/structure/B13432884.png)
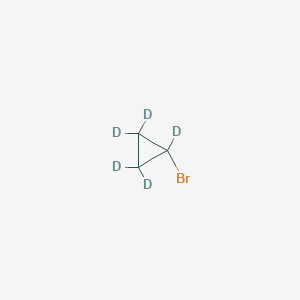
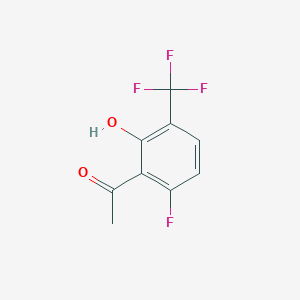
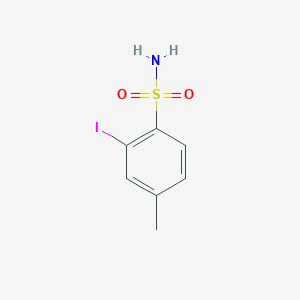
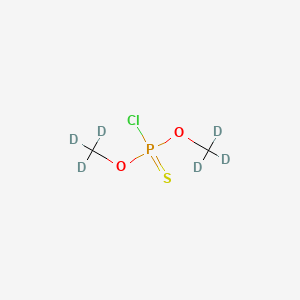
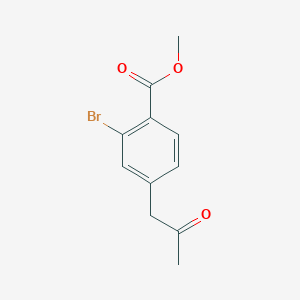
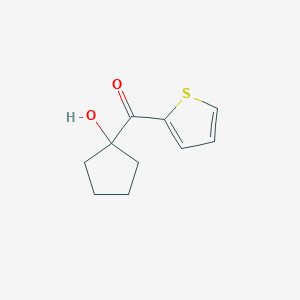
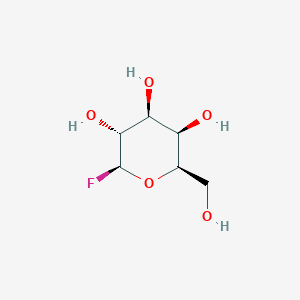
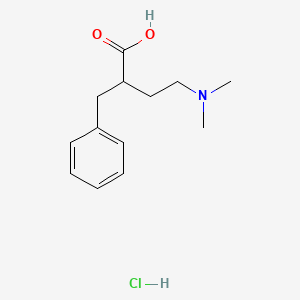
![Methyl 4-[4-amino-3,5-bis(4-methoxycarbonylphenyl)phenyl]benzoate](/img/structure/B13432933.png)
